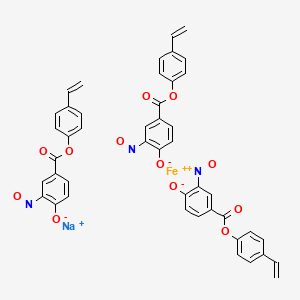
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is a complex compound with a unique structure that includes sodium, iron, and organic moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) typically involves the reaction of iron(2+) salts with sodium 4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and other by-products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Mecanismo De Acción
The mechanism of action of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include redox reactions and coordination chemistry with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(3+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;copper(2+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;nickel(2+)
Uniqueness
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is unique due to its specific combination of sodium, iron, and organic components, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
26671-45-4 |
|---|---|
Fórmula molecular |
C45H30FeN3NaO12 |
Peso molecular |
883.6 g/mol |
Nombre IUPAC |
sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) |
InChI |
InChI=1S/3C15H11NO4.Fe.Na/c3*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;;/h3*2-9,17H,1H2;;/q;;;+2;+1/p-3 |
Clave InChI |
OVMCOCUPINBXRQ-UHFFFAOYSA-K |
SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
SMILES canónico |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
Sinónimos |
ferroverdin ferroverdin A tris(p-vinylphenyl-4-hydroxy-3-nitrosobenzoato-N(3),O(4))ferrate(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















